molecular formula C12H20N2O2 B6964295 4-(Pent-4-enoylamino)cyclohexane-1-carboxamide

4-(Pent-4-enoylamino)cyclohexane-1-carboxamide

Cat. No.: B6964295
M. Wt: 224.30 g/mol
InChI Key: UBUNTYZOLLLVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pent-4-enoylamino)cyclohexane-1-carboxamide is a synthetic organic compound characterized by a cyclohexane ring substituted with a carboxamide group and a pent-4-enoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pent-4-enoylamino)cyclohexane-1-carboxamide typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the Diels-Alder reaction or hydrogenation of aromatic compounds.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting cyclohexanecarboxylic acid with an amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

    Addition of the Pent-4-enoylamino Group: The final step involves the reaction of the intermediate cyclohexane-1-carboxamide with pent-4-enoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Pent-4-enoylamino)cyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen, with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: N-alkylated amides.

Scientific Research Applications

4-(Pent-4-enoylamino)cyclohexane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pent-4-enoylamino)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular processes. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pent-4-enoylamino)cyclohexane-1-carboxamide is unique due to the presence of the pent-4-enoylamino group, which enhances its reactivity and potential biological activity. This structural feature distinguishes it from other cyclohexane-1-carboxamide derivatives and contributes to its specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(pent-4-enoylamino)cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-2-3-4-11(15)14-10-7-5-9(6-8-10)12(13)16/h2,9-10H,1,3-8H2,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUNTYZOLLLVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1CCC(CC1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.